
7-tert-Butylisoquinoline-3,5,8(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a tert-butyl group attached to the isoquinoline core, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aldehyde with a ketone in the presence of an amine catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Ammonium acetate or other amine catalysts
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of 7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to isoquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the aromatic ring, often using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Isoquinoline derivatives with reduced functional groups.
Substitution: Halogenated isoquinoline compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound, lacking the tert-butyl group.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
7-Methylisoquinoline-3,5,8(2H)-trione: A similar compound with a methyl group instead of a tert-butyl group.
Uniqueness
7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione is unique due to the presence of the tert-butyl group, which can enhance its stability, lipophilicity, and reactivity compared to other isoquinoline derivatives.
Eigenschaften
CAS-Nummer |
113681-06-4 |
|---|---|
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
7-tert-butyl-2H-isoquinoline-3,5,8-trione |
InChI |
InChI=1S/C13H13NO3/c1-13(2,3)9-5-10(15)7-4-11(16)14-6-8(7)12(9)17/h4-6H,1-3H3,(H,14,16) |
InChI-Schlüssel |
GBGDEVKAAUPQPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=O)C2=CC(=O)NC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


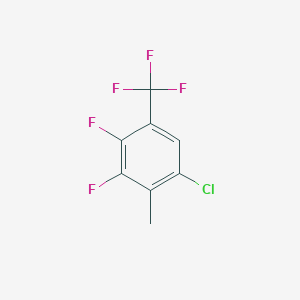

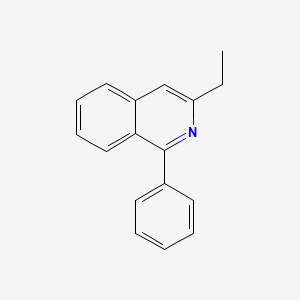
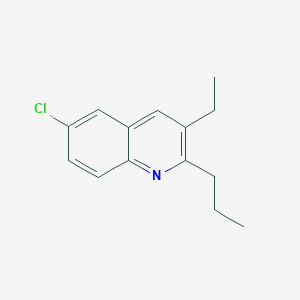


![Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11878318.png)
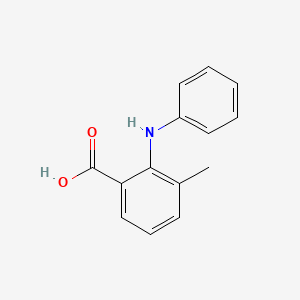
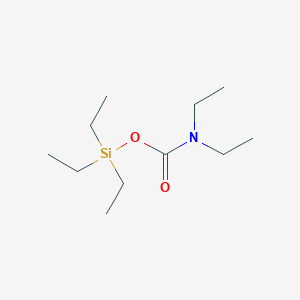

![tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11878341.png)
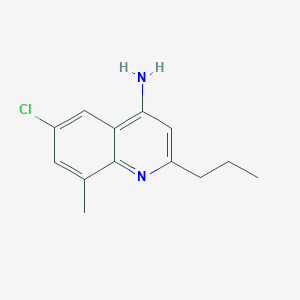
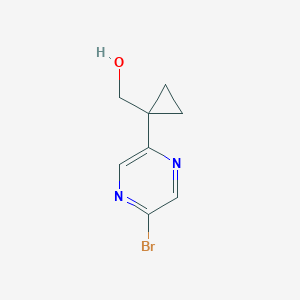
![1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-](/img/structure/B11878367.png)
